1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole
Description
1-[(1-Methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole is a hybrid heterocyclic compound combining benzotriazole and methylindole moieties. Benzotriazole derivatives are widely studied for their pharmacological and material science applications, including antimicrobial, anticancer, and corrosion inhibition properties . The methylindole group in this compound introduces steric and electronic effects that may modulate biological activity and physicochemical behavior.
Properties
IUPAC Name |
1-[(1-methylindol-3-yl)methyl]benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-19-10-12(13-6-2-4-8-15(13)19)11-20-16-9-5-3-7-14(16)17-18-20/h2-10H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRFPEWAHCOOXGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole typically involves the reaction of 1-methylindole-3-carboxaldehyde with benzotriazole under specific conditions. One common method includes the use of a base-catalyzed condensation reaction, where the aldehyde group of 1-methylindole-3-carboxaldehyde reacts with the nucleophilic nitrogen of benzotriazole. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is typically heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable solvent like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various biological receptors, while the benzotriazole moiety can modulate the activity of enzymes and other proteins. The compound may exert its effects through the inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
- Melting Points : The target compound’s methylindole group may increase rigidity compared to alkyl-linked derivatives (e.g., 3a: 167–169°C), but less than compound 9 (>300°C) due to reduced hydrogen bonding .
- Spectroscopic Features: 1H-NMR: Methylindole protons (δ ~2.30 ppm for CH3) and aromatic signals (δ 7.03–7.75 ppm) align with compound 9 . IR: Absence of NO2 stretches (cf. 3a: 1539, 1330 cm⁻¹) suggests distinct electronic environments .
Molecular Interactions
- Docking Studies: Quinoxaline-triazole derivatives (IVa–n) bind strongly to EGFR (PDB:4HJO), with energy scores correlating to IC50 values . The target compound’s indole moiety may engage in π-π stacking or hydrophobic interactions, similar to benzimidazole-indole hybrids .
Biological Activity
1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole is a compound that combines the structural features of indole and benzotriazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound’s molecular formula is with a molecular weight of approximately 228.26 g/mol. The structure consists of an indole moiety linked to a benzotriazole ring, which is significant in determining its biological interactions.
Biological Activity Overview
Research indicates that compounds containing both indole and benzotriazole structures exhibit various biological activities, including:
- Antimicrobial Activity : Benzotriazoles have been reported to show significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, certain benzotriazole derivatives demonstrated MIC values as low as 12.5 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .
- Antiparasitic Activity : Some studies have highlighted the antiparasitic effects of benzotriazoles against Trypanosoma cruzi, with specific derivatives showing up to 64% growth inhibition at concentrations of 50 μg/mL .
- Antifungal Activity : Compounds derived from benzotriazoles have shown antifungal activity against Candida albicans and Aspergillus niger, with MIC values ranging from 1.6 μg/mL to 25 μg/mL .
The mechanisms through which 1-[(1-methyl-1H-indol-3-yl)methyl]-1H-1,2,3-benzotriazole exerts its effects are still under investigation. However, several potential pathways include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with the synthesis of nucleic acids in pathogens.
- Disruption of Membrane Integrity : The hydrophobic nature of the benzotriazole ring may contribute to disrupting microbial cell membranes.
Study on Antimicrobial Activity
In a study evaluating various benzotriazole derivatives, researchers found that modifications in the substituents on the benzotriazole ring significantly influenced antimicrobial potency. For example, bulky hydrophobic groups enhanced antibacterial activity against MRSA strains compared to smaller substituents .
Study on Antiparasitic Properties
Another investigation focused on the antiparasitic effects of N-benzenesulfonylbenzotriazole derivatives against Trypanosoma cruzi. The study revealed that specific derivatives could achieve over 90% lethality in trypomastigote forms at optimal concentrations .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
